molecular formula C25H23NO4 B592964 5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1537889-08-9

5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B592964
CAS No.: 1537889-08-9
M. Wt: 401.5 g/mol
InChI Key: WPMGCTPEKHVDAS-UHFFFAOYSA-N
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Description

JWH 081 N-pentanoic acid metabolite: is a synthetic cannabinoid metabolite derived from JWH 081, a cannabimimetic indole. This compound is known for its preference for the central cannabinoid receptor (CB1) over the peripheral cannabinoid receptor (CB2). It is detectable in both serum and urine and is primarily used for research and forensic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JWH 081 N-pentanoic acid metabolite involves the reaction of JWH 081 with pentanoic acid under specific conditions. The reaction typically requires a solvent such as acetonitrile and may involve catalysts to facilitate the process. The product is then purified to achieve a high level of purity (≥98%) for research purposes .

Industrial Production Methods: : Industrial production of JWH 081 N-pentanoic acid metabolite follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and purity. The compound is then formulated into a solution for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions: : JWH 081 N-pentanoic acid metabolite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different research applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or alkylation reactions may involve reagents like halogens (chlorine, bromine) or alkyl halides.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

Scientific Research Applications

JWH 081 N-pentanoic acid metabolite has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    JWH 015: Another cannabimimetic indole with a preference for CB2 receptors.

    JWH 018: A synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.

    JWH 251: A related compound with similar receptor binding properties.

Uniqueness: : JWH 081 N-pentanoic acid metabolite is unique due to its specific interaction with the CB1 receptor and its distinct metabolic profile. Unlike other similar compounds, it is primarily used as a reference standard in forensic and analytical research .

Properties

IUPAC Name

5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMGCTPEKHVDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017718
Record name JWH 081 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-08-9
Record name JWH 081 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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